molecular formula C15H22N2 B14954036 2-ethyl-1-hexyl-1H-benzimidazole

2-ethyl-1-hexyl-1H-benzimidazole

Cat. No.: B14954036
M. Wt: 230.35 g/mol
InChI Key: KBXRLVWGXGYLAA-UHFFFAOYSA-N
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Description

2-ethyl-1-hexyl-1H-benzimidazole is a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group at the second position and a hexyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-hexyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method is the condensation of o-phenylenediamine with ethyl glyoxalate followed by cyclization to form the benzimidazole ring. The reaction conditions often involve heating the reactants in the presence of a catalyst such as polyphosphoric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-hexyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds.

Scientific Research Applications

2-ethyl-1-hexyl-1H-benzimidazole has a variety of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Benzimidazole derivatives are known for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethyl-1-hexyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-methyl-1H-benzimidazole: A similar compound with a methyl group instead of an ethyl group.

    1-hexyl-1H-benzimidazole: A compound with only a hexyl group substitution.

Uniqueness

2-ethyl-1-hexyl-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and hexyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2-ethyl-1-hexylbenzimidazole

InChI

InChI=1S/C15H22N2/c1-3-5-6-9-12-17-14-11-8-7-10-13(14)16-15(17)4-2/h7-8,10-11H,3-6,9,12H2,1-2H3

InChI Key

KBXRLVWGXGYLAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1CC

Origin of Product

United States

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